Dipin
Overview
Description
Dipin is an Antineoplastic Agent.
Scientific Research Applications
Protein Interactions and Database Utilization
DIP The Database of Interacting Proteins
documents experimentally determined protein-protein interactions, providing a comprehensive tool for understanding protein functions and their relationships within biological processes. This database is instrumental in studying networks of interacting proteins, aiding in the benchmarking of protein-protein interaction predictions and facilitating evolutionary studies of these interactions (Xenarios et al., 2000).
Drug Delivery Systems
Dipyridamole in Drug Delivery Systems : A study on encapsulating dipyridamole (DIP) within polycaprolactone (PCL) fibers via electrospinning demonstrated the potential of using this method to create drug delivery systems (DDSs). The study found that DIP's biological activity was not compromised when encapsulated and released from the fibers, highlighting a promising approach for generating DDSs with controlled drug release capabilities (Repanas et al., 2016).
Therapeutic Targets and Disease Understanding
Diffuse Intrinsic Pontine Gliomas (DIPGs) : Research into DIPGs, a fatal brain cancer in children, identified recurrent activating mutations in the ACVR1 gene. These findings not only provided insight into the molecular subgroups of DIPGs but also revealed novel therapeutic targets for this incurable pediatric cancer (Buczkowicz et al., 2014).
Chemotherapy and Cellular Effects
Alkylating Damage by Dipin : A study on the alkylating agent this compound observed its effects on hematopoietic (CFU-S) and stromal (CFU-F) progenitor cells in the bone marrow, suggesting this compound's potential for inducing long-term oscillations in cell numbers and highlighting its impact on early hematopoietic and stromal cells (Domaratskaya et al., 2005).
Mechanism of Action
Target of Action
Dipin, also known as Dipine, is a dihydropyridine calcium channel blocker . Its primary targets are the voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells . These channels play a crucial role in regulating the influx of calcium ions into cells during depolarization .
Mode of Action
This compound interacts with its targets by blocking the L-type calcium channels . This blockage prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries . The resultant actions reduce blood pressure and increase the oxygen supply to the myocardial tissue .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway. By inhibiting the influx of calcium ions, this compound disrupts the normal functioning of this pathway, leading to vasodilation and decreased blood pressure . The exact downstream effects of this disruption can vary, but they generally involve a reduction in the contractile processes of the myocardial smooth muscle cells .
Pharmacokinetics
As a calcium channel blocker, it is likely to be well-absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of this compound, influencing its therapeutic efficacy and potential for side effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of vascular smooth muscle cells. This relaxation leads to the dilation of the coronary and systemic arteries, which in turn reduces blood pressure and improves oxygen delivery to the myocardial tissue . These effects can help manage conditions such as hypertension and angina pectoris .
Biochemical Analysis
Biochemical Properties
Dipin interacts with various enzymes and proteins within the body. Amlodipine, one of the active ingredients in this compound, is a dihydropyridine calcium antagonist that inhibits the transmembrane influx of calcium ions into both vascular smooth muscle and cardiac muscle . This inhibition is achieved through the interaction with both dihydropyridine and non-dihydropyridine binding sites located on cell membranes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It acts directly on vascular smooth muscle to cause a reduction in peripheral vascular resistance, leading to a decrease in blood pressure . This action influences cell function by reducing the afterload, thereby lowering cardiac demand .
Molecular Mechanism
The molecular mechanism of this compound involves its active ingredients, Amlodipine and Atenolol. Amlodipine inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes . Atenolol, on the other hand, reduces blood pressure by lowering cardiac output, decreasing the plasma renin activity, and reducing sympathetic outflow from the central nervous system .
Temporal Effects in Laboratory Settings
It is known that this compound may have additive effects in lowering blood pressure and heart rate
Metabolic Pathways
This compound is involved in several metabolic pathways due to the actions of its active ingredients, Amlodipine and Atenolol. Amlodipine is a dihydropyridine calcium antagonist that inhibits the transmembrane influx of calcium ions, a crucial step in various metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are largely determined by its active ingredients, Amlodipine and Atenolol. These compounds are distributed throughout the body via the bloodstream after oral administration
Subcellular Localization
Given that Amlodipine, one of its active ingredients, inhibits the transmembrane influx of calcium ions into both vascular smooth muscle and cardiac muscle , it can be inferred that it may localize to these areas within the cell
Properties
IUPAC Name |
1,4-bis[bis(aziridin-1-yl)phosphoryl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N6O2P2/c19-21(15-5-6-15,16-7-8-16)13-1-2-14(4-3-13)22(20,17-9-10-17)18-11-12-18/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNNRGBCWXOVAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1P(=O)(N2CC2)N3CCN(CC3)P(=O)(N4CC4)N5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N6O2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50224219 | |
Record name | Dipin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50224219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
738-99-8 | |
Record name | 1,4-Bis[bis(1-aziridinyl)phosphinyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=738-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000738998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dipin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50224219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIPIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L16KNK08VM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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